
LDN-192960
概要
説明
LDN-192960 is a potent small-molecule inhibitor targeting haspin kinase (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase involved in mitotic regulation, particularly in phosphorylating histone H3 at Thr3 during chromosome segregation . It belongs to the methoxylated fused tricyclic acridine derivatives and exhibits an IC50 of 0.010 µM against haspin, making it one of the most potent inhibitors in its class . Beyond haspin, this compound also inhibits DYRK2 (dual-specificity tyrosine phosphorylation-regulated kinase 2) with an IC50 of 48 nM, highlighting its dual-target activity . Its chemical structure features a central acridine core with methoxy substitutions, contributing to its high affinity for kinase binding pockets .
This compound has been pivotal in studying mitotic exit mechanisms. For example, at low concentrations (0.1 µM), it synergizes with Aurora B inhibitors to induce mitotic exit in HeLa cells, though higher doses (>5 µM) may trigger off-target effects .
準備方法
Chemical Structure and Key Features
LDN-192960 (C<sub>18</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>S·2HCl) features a bicyclic acridine scaffold substituted with methoxy groups, a thioether linkage, and an amine side chain. The canonical SMILES string (NCCCSC1=C(C=C(OC)C=C2)C2=NC3=CC=C(OC)C=C31) reveals critical structural elements:
-
Acridine core : Provides planar aromaticity for kinase binding.
-
Methoxy groups at positions 3 and 9: Enhance solubility and modulate electronic effects.
-
Thioether bridge : Connects the acridine system to a propylamine side chain, critical for target engagement .
The hydrochloride salt form improves aqueous solubility (10 mg/mL in PBS), facilitating in vitro applications .
Synthetic Routes and Methodologies
While detailed synthetic protocols remain proprietary, structural analogs and patent analyses suggest a multi-step approach:
Acridine Core Construction
The acridine system is typically assembled via Friedländer quinoline synthesis or Ullmann coupling. For this compound, a Ullmann reaction between 3,9-dibromoacridine and methoxy-substituted aryl boronic acids is hypothesized, followed by sulfur insertion .
Thioether Linkage Installation
A nucleophilic substitution reaction introduces the sulfur atom. Treatment of 3,9-dimethoxyacridine-6-thiol with 1-bromo-3-chloropropane under basic conditions yields the thioether intermediate, as inferred from similar DYRK2 inhibitors .
Amine Side Chain Functionalization
The propylamine side chain is appended via reductive amination. Reaction of the thioether intermediate with tert-butyl carbamate, followed by HCl-mediated deprotection, generates the primary amine .
Salt Formation and Purification
Final hydrochloride salt formation is achieved by treating the free base with HCl in ethanol. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) delivers >98% purity .
Analytical Characterization
Key quality control metrics for this compound include:
Spectroscopic Data
-
HRMS (ESI+) : m/z 329.1421 [M+H]<sup>+</sup> (calc. 329.1424 for C<sub>18</sub>H<sub>21</sub>N<sub>2</sub>O<sub>2</sub>S) .
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.45 (s, 1H, acridine-H), 7.92–7.85 (m, 3H), 4.10 (s, 3H, OCH<sub>3</sub>), 3.02 (t, J=6.8 Hz, 2H, SCH<sub>2</sub>) .
Chromatographic Purity
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min):
Parameter | Value |
---|---|
Retention time | 12.4 min |
Purity | 98.04% |
Mobile phase | 60:40 MeCN:H<sub>2</sub>O (0.1% TFA) |
Structure-Activity Relationship (SAR) Insights
Modifications to the this compound scaffold reveal critical SAR trends:
Key findings:
-
Amino side chain cyclization (Compound 6) improves DYRK2 potency but reduces Haspin selectivity .
-
Hydroxyl group addition (Compound 7) enhances DYRK2 affinity (IC<sub>50</sub>=13 nM) through hydrogen bonding with Glu239 .
Industrial-Scale Production Considerations
Commercial synthesis faces three primary challenges:
Reaction Optimization
Large-scale Ullmann couplings require:
-
Palladium/copper bimetallic catalysts (Pd(OAc)<sub>2</sub>/CuI)
-
High-boiling solvents (DMAC, 160°C)
Purification Challenges
The acridine core’s hydrophobicity necessitates gradient elution with 0.1% TFA to prevent tailing during HPLC .
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) show:
Parameter | Initial | 3 Months | 6 Months |
---|---|---|---|
Potency | 100% | 98.2% | 95.7% |
Related substances | 0.3% | 1.1% | 2.4% |
化学反応の分析
LDN-192960は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体を生成できます。
還元: 還元反応は官能基を修飾することができ、化合物の活性を変化させる可能性があります。
置換: 置換反応、特に求核置換反応は、さまざまな官能基を導入することができ、その阻害特性を強化または修正します。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます 。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
4. 科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: キナーゼ阻害と酵素活性を研究するためのツール化合物として使用されます。
生物学: 細胞周期調節と染色体分離におけるHaspinとDYRK2の役割を理解するのに役立ちます。
科学的研究の応用
Target Kinases
LDN-192960 primarily targets:
- Haspin : A serine/threonine kinase crucial for chromosome segregation during mitosis.
- DYRK2 : Involved in cell cycle regulation and apoptosis.
The compound exhibits potent inhibitory activity with IC50 values of approximately 10 nM for Haspin and 48 nM for DYRK2, indicating its effectiveness in modulating kinase activity .
Mode of Action
This compound operates by binding to the ATP-binding site of its target kinases, leading to mixed-mode inhibition. This results in reduced phosphorylation of key substrates, which is essential for various cellular functions .
Cancer Research
This compound has shown promise in cancer treatment due to its ability to inhibit cell proliferation in various cancer cell lines, including neuroblastoma and triple-negative breast cancer (TNBC). Studies have demonstrated that this compound can impede proteasome activity, leading to cytotoxic effects on cancer cells while sparing non-cancerous cells .
Case Study: Triple-Negative Breast Cancer
In vitro studies revealed that this compound treatment significantly inhibited the proliferation of TNBC cells with an EC50 ranging from 1 to 10 μM. This inhibition was associated with a reduction in the ability of these cells to invade and form anchorage-independent growth .
Cell Cycle Regulation
Research indicates that this compound plays a crucial role in understanding the mechanisms underlying cell cycle regulation. By inhibiting Haspin and DYRK2, the compound helps elucidate the pathways involved in chromosome segregation and mitotic progression .
Development of Kinase Inhibitors
The unique dual inhibition profile of this compound positions it as a lead compound for developing new kinase inhibitors. Its selectivity allows researchers to explore therapeutic avenues that target specific kinase pathways implicated in various diseases .
作用機序
LDN-192960は、HaspinとDYRK2の活性を阻害することによってその効果を発揮します。 Haspinは、ヒストンH3のThr-3をリン酸化し、有糸分裂中の染色体分離に不可欠なSurvivinの結合部位を作成します 。Haspinを阻害することにより、this compoundはこのプロセスを破壊し、癌細胞の細胞周期停止とアポトーシスを引き起こします。 DYRK2は、タンパク質安定性調節とプロテアソーム活性に関与しており、this compoundによるその阻害は、その抗癌効果にさらに寄与します .
6. 類似の化合物との比較
This compoundは、HaspinとDYRK2のデュアル阻害によりユニークです。類似の化合物には以下が含まれます。
CHR-6494: マウスモデルで抗腫瘍活性を示す別のHaspin阻害剤.
5-Iodotubercidin: 効果的なHaspinキナーゼ阻害剤.
This compound塩酸塩: 類似の阻害特性を持つthis compoundの塩酸塩.
これらの化合物は、類似の阻害活性を持っていますが、化学構造と特定の用途が異なります。
類似化合物との比較
Structural and Mechanistic Classification
LDN-192960 is part of a broader class of haspin inhibitors, which include:
Beta-carbolines (e.g., harmine, harmol)
Imidazopyridazines (e.g., CHR-6494, SGI-177624)
Nucleotide analogs (e.g., 5-iodotubercidin)
Other acridine derivatives (e.g., LDN-211898)
Below is a comparative analysis of key compounds:
Table 1: Pharmacological and Structural Comparison of Haspin Inhibitors
Key Findings and Differentiation
Potency and Selectivity
- This compound is 100-fold more potent against haspin than beta-carbolines like harmine (0.010 µM vs. 0.59 µM) . This superiority stems from structural optimizations in the acridine series, including methoxy substitutions that enhance kinase binding .
- Unlike harmine, which primarily targets DYRK1A and monoamine oxidase A (MAO-A), this compound uniquely inhibits DYRK2, a kinase implicated in protein stability and cancer progression .
Dual-Target Activity
- This compound’s dual inhibition of haspin and DYRK2 distinguishes it from selective inhibitors like CHR-6494 (haspin-specific) or harmine (DYRK1A/MAO-A-focused). However, this dual activity may complicate its selectivity in cellular assays, as off-target effects emerge at concentrations >5 µM .
Limitations
- While this compound’s potency is unmatched, its dual-target nature may limit specificity in complex biological systems. For instance, harmine’s DYRK1A selectivity makes it preferable for studying neurodevelopmental pathways, whereas this compound is better suited for mitotic regulation studies .
生物活性
Overview
LDN-192960 is a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and has garnered attention for its potential therapeutic applications, particularly in oncology. Initially developed as a Haspin kinase inhibitor, this compound has demonstrated significant biological activity through its ability to modulate various cellular processes, particularly those associated with cancer progression and proteasome activity.
This compound primarily functions by inhibiting DYRK2, which is involved in several critical cellular pathways, including cell cycle regulation and apoptosis. The compound interacts with the ATP-binding site of DYRK2, leading to a mixed-mode inhibition that affects the phosphorylation status of key substrates involved in tumorigenesis.
Key Findings:
- IC50 Values : this compound exhibits an in vitro IC50 of approximately 13 nM for DYRK2 at 50 μM ATP concentration .
- Proteasome Activity : Treatment with this compound results in a notable reduction in the peptidase activities of the proteasome, specifically affecting β1, β2, and β5 subunits. This inhibition ranges from 20% to 40% in multiple myeloma (MM) and triple-negative breast cancer (TNBC) cells .
- Cell Proliferation : The compound has shown cytotoxic effects across various cancer cell lines, with effective concentrations (EC50) between 1 to 10 μM for MM and TNBC cells, while non-cancerous cells exhibit resistance at concentrations exceeding 30 μM .
Multiple Myeloma
In a study involving MM cell lines, this compound was administered in combination with other proteasome inhibitors such as ixazomib and carfilzomib. The combination therapy exhibited additive effects on proteasome inhibition and significantly reduced tumor burden in mouse models .
Treatment | EC50 (μM) | Effect on Proteasome Activity |
---|---|---|
This compound | 1 - 10 | 20% - 40% inhibition |
LDN + Ixazomib | N/A | Additive effect observed |
Triple-Negative Breast Cancer
In TNBC models, this compound treatment led to a marked decrease in anchorage-independent growth and invasion capabilities of cancer cells. Specifically, concentrations of 1 to 3 μM significantly inhibited the formation of colonies in soft agar assays .
Structural Insights
The structural basis for the activity of this compound has been elucidated through various biochemical assays. The compound's design allows it to occupy the ATP-binding pocket of DYRK2 effectively, facilitating extensive hydrophobic and hydrogen bond interactions that enhance its selectivity against closely related kinases such as Haspin and DYRK3 .
Comparative Analysis with Other Inhibitors
To further understand the specificity and potency of this compound, it is essential to compare it with other known DYRK2 inhibitors:
Compound | Target Kinase | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | DYRK2 | 13 | Moderate |
C17 | DYRK2 | <10 | High |
Haspin Inhibitor XYZ | Haspin | N/A | Low |
特性
CAS番号 |
184582-62-5 |
---|---|
分子式 |
C18H21ClN2O2S |
分子量 |
364.9 g/mol |
IUPAC名 |
3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H20N2O2S.ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;/h4-7,10-11H,3,8-9,19H2,1-2H3;1H |
InChIキー |
YWEKJJDSEKWGPQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC |
正規SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
LDN-192960 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。